molecular formula C18H19N5O4 B11077756 5-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carbohydrazide

5-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carbohydrazide

Cat. No.: B11077756
M. Wt: 369.4 g/mol
InChI Key: NKUGONDNKFGZKQ-UHFFFAOYSA-N
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Description

5-[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]-2,6-DIMETHYLNICOTINOHYDRAZIDE is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]-2,6-DIMETHYLNICOTINOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]-2,6-DIMETHYLNICOTINOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]-2,6-DIMETHYLNICOTINOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]-2,6-DIMETHYLNICOTINOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]-2,6-DIMETHYLNICOTINOHYDRAZIDE stands out due to its unique structural features, which confer specific biological activities. The presence of the dimethoxyphenyl and nicotinohydrazide moieties enhances its ability to interact with biological targets, making it a promising candidate for drug development and other applications.

Properties

Molecular Formula

C18H19N5O4

Molecular Weight

369.4 g/mol

IUPAC Name

5-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carbohydrazide

InChI

InChI=1S/C18H19N5O4/c1-9-12(16(24)21-19)8-13(10(2)20-9)18-23-22-17(27-18)11-5-6-14(25-3)15(7-11)26-4/h5-8H,19H2,1-4H3,(H,21,24)

InChI Key

NKUGONDNKFGZKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)C)C2=NN=C(O2)C3=CC(=C(C=C3)OC)OC)C(=O)NN

Origin of Product

United States

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